molecular formula C18H20N4S B6448783 6-{1-[(5-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile CAS No. 2549013-64-9

6-{1-[(5-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

Cat. No. B6448783
M. Wt: 324.4 g/mol
InChI Key: KMCBUERIRKGFCH-UHFFFAOYSA-N
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Description

5-Methylthiophen-2-ylmethylamine is a chemical compound with the molecular formula CHNS. It has an average mass of 127.207 Da and a monoisotopic mass of 127.045570 Da . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Synthesis Analysis

Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of 5-Methylthiophen-2-ylmethylamine consists of a thiophene ring attached to a methylamine group . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For example, 2-Acetyl-5-methylthiophene undergoes palladium-catalyzed cross-coupling reaction with aryl bromides to form C-4 arylated product .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

6-[1-[(5-methylthiophen-2-yl)methyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-13-2-4-16(23-13)11-21-7-6-15-10-22(12-17(15)21)18-5-3-14(8-19)9-20-18/h2-5,9,15,17H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCBUERIRKGFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCC3C2CN(C3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{1-[(5-Methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

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